L-Phenylalanine (ring-13C6)
CAS No.: 180268-82-0
Cat. No.: VC0137015
Molecular Formula: C9H11NO2
Molecular Weight: 171.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 180268-82-0 |
---|---|
Molecular Formula | C9H11NO2 |
Molecular Weight | 171.15 g/mol |
IUPAC Name | (2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid |
Standard InChI | InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,7+1 |
Standard InChI Key | COLNVLDHVKWLRT-KILZIXFTSA-N |
Isomeric SMILES | [13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C[C@@H](C(=O)O)N |
SMILES | C1=CC=C(C=C1)CC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)N |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
L-Phenylalanine (ring-13C6) exhibits physical and chemical properties similar to those of natural L-phenylalanine, with some minor differences due to the isotopic substitution. The molecular weight of 171.15 g/mol reflects the increased mass from the six 13C atoms (each with one additional neutron compared to 12C) . This subtle mass difference is the key feature exploited in mass spectrometry-based research applications.
Like natural phenylalanine, this compound is classified as neutral and nonpolar due to the hydrophobic nature of the benzyl side chain . It retains the amphoteric properties characteristic of amino acids, with both carboxylic acid and amino functional groups that can act as proton donors or acceptors depending on pH. Table 1 compares key properties of L-Phenylalanine (ring-13C6) with natural L-phenylalanine.
Table 1: Comparison of L-Phenylalanine (ring-13C6) and Natural L-Phenylalanine Properties
Property | L-Phenylalanine (ring-13C6) | Natural L-Phenylalanine |
---|---|---|
Molecular Formula | C9H11NO2 (with six 13C in ring) | C9H11NO2 (all 12C) |
Molecular Weight | 171.15 g/mol | 165.19 g/mol |
CAS Number | 180268-82-0 | 63-91-2 |
Polarity | Nonpolar | Nonpolar |
Biological Role | Research tracer, same biological function | Essential amino acid, protein building block |
Metabolic Fate | Traceable conversion to labeled tyrosine | Conversion to tyrosine, neurotransmitter precursor |
Biochemical Significance
In biochemical systems, L-phenylalanine serves multiple crucial functions. It is a precursor for tyrosine, which itself is a precursor for several important compounds including the neurotransmitters dopamine, norepinephrine, and epinephrine, as well as the biological pigment melanin . The isotopically labeled L-Phenylalanine (ring-13C6) follows the same metabolic pathways, with the 13C labels preserved in the metabolites, enabling researchers to track these conversion processes.
The metabolic relationship between phenylalanine and tyrosine is particularly significant in research contexts, as demonstrated in studies that track the conversion of L-[ring-13C6]-Phenylalanine to L-[ring-13C6]-Tyrosine in biological systems, including tumor tissues . This conversion represents a key metabolic process that can be altered in pathological conditions such as cancer.
Synthesis Methods
General Synthetic Approaches
Research Applications
Metabolic Tracing Studies
L-Phenylalanine (ring-13C6) serves as an invaluable tool in metabolic tracing studies, where researchers seek to understand the fate of specific molecules within complex biological systems. The stable isotope labeling provides a distinctive marker that can be followed through various metabolic transformations using analytical techniques such as mass spectrometry . This approach enables researchers to map metabolic pathways with precision that would be impossible using unlabeled compounds.
One significant application is the study of amino acid metabolism in normal and pathological conditions. Since phenylalanine is an essential amino acid involved in multiple metabolic pathways, tracking its movement and transformation provides insights into fundamental aspects of cellular metabolism. The conversion of phenylalanine to tyrosine, for example, represents a key metabolic process that can be directly observed and quantified using the labeled compound .
Mass Spectrometry Imaging Techniques
A particularly advanced application of L-Phenylalanine (ring-13C6) is in mass spectrometry imaging (MSI), which combines the analytical power of mass spectrometry with spatial information. Research published in 2021 utilized matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry imaging (MALDI-FTICR-MSI) to study the distribution and kinetics of L-[ring-13C6]-Phenylalanine in tumor tissues .
This technique allows researchers to visualize the distribution of the labeled amino acid and its metabolites across tissue sections, providing unprecedented insights into the spatial heterogeneity of metabolic processes. The high mass resolution of FTICR-MS enables clear discrimination between the labeled compound and natural compounds with similar masses, while the imaging capability reveals how metabolism varies across different regions of a tissue sample.
Table 2: Mass Spectrometry Imaging Applications of L-Phenylalanine (ring-13C6)
Protein Structure and Function Studies
Isotopically labeled amino acids, including L-Phenylalanine (ring-13C6), are also valuable tools in protein structural studies, particularly those employing nuclear magnetic resonance (NMR) spectroscopy. The search results indicate that labeled phenylalanine has been used in NMR assignment of protein side chains using residue-correlated labeling and NOE spectra .
This approach enhances the ability of researchers to determine the three-dimensional structure of proteins by providing specific signals from the labeled residues. The distinctive NMR signals from 13C nuclei in the aromatic ring of phenylalanine make it possible to identify and assign these residues within complex protein structures, contributing to our understanding of protein folding, dynamics, and function.
Role in Cancer Metabolism Research
Cancer-Specific Metabolic Reprogramming
The search results highlight a significant application of L-Phenylalanine (ring-13C6) in cancer research, particularly in studying metabolic reprogramming in tumors. Metabolic reprogramming is recognized as a common phenomenon in tumorigenesis and tumor progression, with cancer cells often exhibiting altered metabolism of amino acids and other nutrients .
Research published in 2021 focused specifically on using L-[ring-13C6]-labeled phenylalanine to study amino acid kinetics in non-small cell lung carcinoma (NSCLC) . This approach enables researchers to observe how cancer cells process and utilize amino acids differently from normal cells, potentially revealing vulnerabilities that could be targeted for therapeutic intervention.
Spatial and Temporal Dynamics in Tumors
One of the most valuable insights provided by studies using L-Phenylalanine (ring-13C6) is the spatial and temporal dynamics of amino acid metabolism within tumors. The mass spectrometry imaging research revealed that the highest abundance of 13C6-Phe was detected in tumor tissue at 10 minutes after tracer injection, with levels decreasing progressively over time . This temporal pattern provides a window into the uptake and metabolic processing of phenylalanine by tumor cells.
Importantly, the research also demonstrated spatial heterogeneity within tumors, with higher abundances of both 13C6-Phe and its metabolite 13C6-Tyr in viable tumor regions compared to non-viable regions . This finding highlights the potential of using labeled amino acids to distinguish between active and inactive regions of tumors, which could have implications for both diagnostic approaches and treatment planning.
Phenylalanine-Tyrosine Conversion in Cancer
A specific metabolic pathway of interest revealed by L-Phenylalanine (ring-13C6) studies is the conversion of phenylalanine to tyrosine in cancer cells. The research showed that the enrichment of 13C6-Tyr exhibited a delayed temporal trend compared to 13C6-Phe in tumors, consistent with the expected pattern for a metabolic product derived from the labeled phenylalanine .
This observation provides direct evidence of phenylalanine metabolism within the tumor microenvironment, opening "a new way to understand amino acid metabolism within the tumor and its microenvironment" . The ability to track this specific metabolic conversion with spatial resolution represents a significant advancement in our understanding of cancer metabolism and could potentially inform the development of targeted interventions that disrupt cancer-specific metabolic processes.
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